Cas no 951573-11-8 (N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide)

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide is a specialized sulfonamide derivative featuring a tetrahydroquinoline core and dual sulfonyl functionalities. Its structural complexity, including a 4-fluorobenzenesulfonyl group and a phenylethane sulfonamide moiety, suggests potential utility in medicinal chemistry, particularly as a scaffold for protease or kinase inhibition. The fluorine substitution enhances metabolic stability and binding affinity, while the sulfonamide groups may confer selectivity in biological interactions. This compound is of interest for researchers exploring novel pharmacophores in drug discovery, particularly for targeting inflammatory or oncological pathways. Its synthetic route allows for further derivatization, enabling structure-activity relationship studies. Proper handling and storage under inert conditions are recommended due to potential sensitivity to hydrolysis.
N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide structure
951573-11-8 structure
商品名:N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide
CAS番号:951573-11-8
MF:C23H23FN2O4S2
メガワット:474.568126916885
CID:5514812

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzeneethanesulfonamide, N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-
    • N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide
    • インチ: 1S/C23H23FN2O4S2/c24-20-9-12-22(13-10-20)32(29,30)26-15-4-7-19-8-11-21(17-23(19)26)25-31(27,28)16-14-18-5-2-1-3-6-18/h1-3,5-6,8-13,17,25H,4,7,14-16H2
    • InChIKey: CTPKCBPDMUGKCD-UHFFFAOYSA-N
    • ほほえんだ: C1(CCS(NC2=CC3=C(C=C2)CCCN3S(C2=CC=C(F)C=C2)(=O)=O)(=O)=O)=CC=CC=C1

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2052-0150-2μmol
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2052-0150-3mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2052-0150-15mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2052-0150-5μmol
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2052-0150-40mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2052-0150-25mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2052-0150-50mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2052-0150-10mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2052-0150-5mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2052-0150-4mg
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide
951573-11-8 90%+
4mg
$66.0 2023-05-17

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide 関連文献

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamideに関する追加情報

Introduction to N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide (CAS No. 951573-11-8)

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 951573-11-8, represents a convergence of advanced structural motifs and functional groups, making it a promising candidate for further exploration in medicinal chemistry.

The molecular architecture of this compound is characterized by a complex interplay of heterocyclic and aromatic systems. The presence of a tetrahydroquinoline core fused with a phenyl group and a sulfonyl moiety attached to a benzene ring introduces unique electronic and steric properties. These features are critical in determining the compound's interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. The sulfonamide functional group in N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide is particularly noteworthy, as sulfonamides have been widely utilized in medicinal chemistry due to their ability to form stable hydrogen bonds and exhibit favorable pharmacokinetic properties.

The fluorine atom at the 4-position of the benzenesulfonyl group adds an additional layer of complexity to the molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacological activity. The specific electronic effects induced by the fluorine atom can significantly influence the compound's interactions with biological targets, potentially leading to more potent and selective inhibitors.

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as scaffolds for the development of novel therapeutic agents. These compounds have shown promise in various disease models, including cancer and infectious diseases. The combination of a tetrahydroquinoline core with other functional groups such as sulfonamides and phenyl rings creates a versatile platform for structure-based drug design.

The synthesis of N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the sulfonyl group into the tetrahydroquinoline framework necessitates careful consideration to ensure regioselectivity and high yield. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and organometallic chemistry, have been employed to construct this complex molecule efficiently.

Evaluation of the pharmacological properties of this compound has been conducted through both computational modeling and experimental assays. Computational studies have provided insights into the molecular interactions between N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide and potential biological targets. These studies have helped rationalize its binding mode and predict its biological activity.

In vitro experiments have been performed to assess the compound's efficacy against various enzymes and receptors relevant to human health. Initial results suggest that this compound exhibits significant inhibitory activity against certain target proteins, making it a valuable lead for further optimization. The combination of structural diversity and functional richness makes it an attractive candidate for developing new therapeutic interventions.

The potential applications of N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide extend beyond traditional pharmaceutical uses. Its unique chemical properties make it suitable for applications in materials science and chemical biology. For instance, this compound could serve as a building block for designing novel materials with specific electronic or optical properties.

The development of new synthetic routes for this compound is an ongoing area of research. Innovations in synthetic methodology can lead to more efficient production processes and lower costs associated with its manufacture. Additionally, exploring alternative synthetic pathways can provide access to analogs with modified properties, further expanding its utility in drug discovery.

The future prospects for N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide are promising. Continued investigation into its biological activity and structural optimization will be crucial in realizing its full potential as a therapeutic agent. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into clinical applications.

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